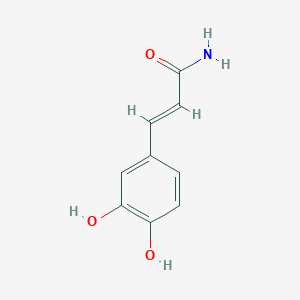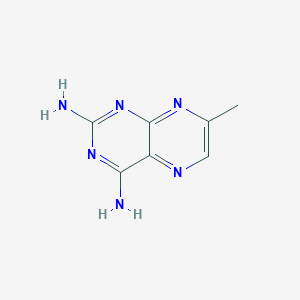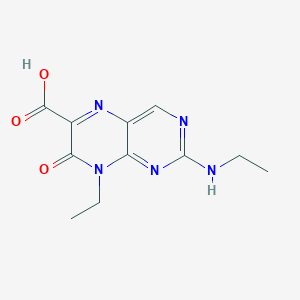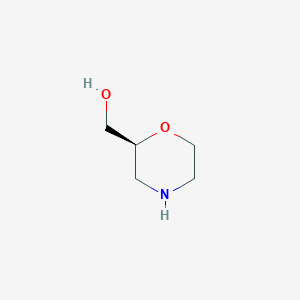
Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate
Descripción general
Descripción
Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate, also known as MDP, is a chemical compound commonly used in scientific research. It belongs to the class of α-ketoester compounds and is widely used as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. MDP is also known for its unique biochemical and physiological properties, making it a popular choice for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate is not fully understood, but it is believed to act as a potent inhibitor of various enzymes involved in cellular metabolism. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other synthetic intermediates. It is also stable under a wide range of conditions, making it easy to handle and store. However, Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and proper disposal are necessary when working with Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate in the lab.
Direcciones Futuras
There are several future directions for research involving Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate. One area of interest is the development of new drugs based on the structure of Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate. Researchers are also exploring the potential use of Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate as a tool for studying the role of enzymes in cellular metabolism. Additionally, there is interest in exploring the potential use of Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
In conclusion, Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate is a widely used chemical compound in scientific research, particularly in the field of medicinal chemistry. Its unique properties make it a popular choice for researchers, and its potential for use in the development of new drugs and therapeutic agents makes it an area of ongoing interest.
Aplicaciones Científicas De Investigación
Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate is widely used in scientific research for its unique properties. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate has also been used as a building block in the synthesis of various bioactive compounds, including antifungal and antibacterial agents.
Propiedades
IUPAC Name |
methyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFNAGMKPWDGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,6-difluorobenzoyl)acetate | |
CAS RN |
106816-08-4 | |
| Record name | methyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

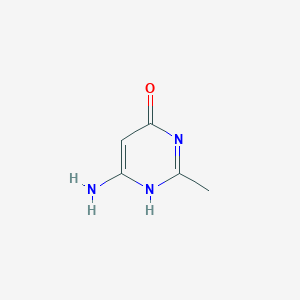


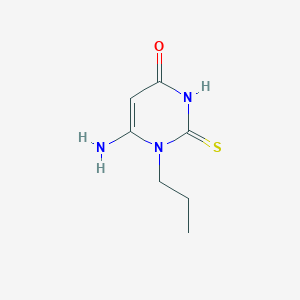
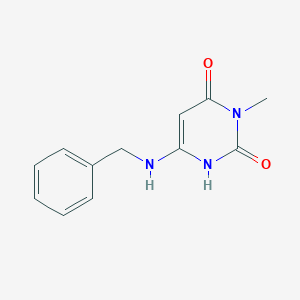
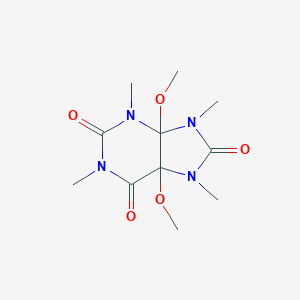
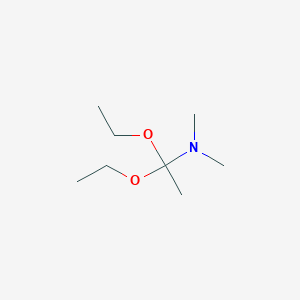
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
